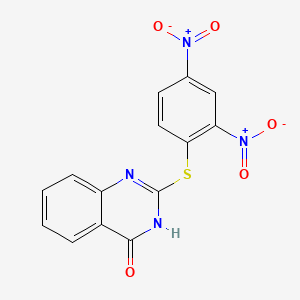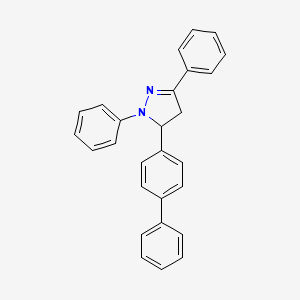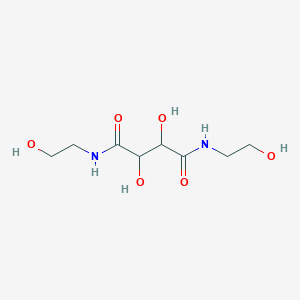![molecular formula C22H14N2 B11703814 3-(Quinolin-2-yl)benzo[f]quinoline](/img/structure/B11703814.png)
3-(Quinolin-2-yl)benzo[f]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE is a complex heterocyclic aromatic compound that features a fused ring system combining benzo[f]quinoline and quinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE typically involves multi-step reactions starting from simpler aromatic compounds. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the treatment of anthranil with 1,3-diphenylpropane-1,3-dione can result in quinoline cyclization . Additionally, the reaction of aniline with polyhydric or monohydric alcohols can yield quinoline derivatives .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often employs advanced techniques like microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. Solvent-free conditions and the use of eco-friendly catalysts are also gaining popularity in industrial settings to promote greener and more sustainable chemical processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce various hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory activities
Wirkmechanismus
The mechanism by which 2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE exerts its effects is often related to its ability to interact with various molecular targets. For instance, its anticancer activity may involve the inhibition of specific enzymes or the induction of apoptosis in cancer cells. The compound’s unique structure allows it to bind to DNA or proteins, thereby modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler analog with a single nitrogen-containing ring.
Benzoquinoline: Similar structure but lacks the additional quinoline moiety.
Isoquinoline: Another nitrogen-containing heterocycle with a different ring fusion pattern.
Uniqueness
2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions, such as drug design and materials science .
Eigenschaften
Molekularformel |
C22H14N2 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
3-quinolin-2-ylbenzo[f]quinoline |
InChI |
InChI=1S/C22H14N2/c1-3-7-17-15(5-1)9-12-20-18(17)11-14-22(24-20)21-13-10-16-6-2-4-8-19(16)23-21/h1-14H |
InChI-Schlüssel |
UONJACGAZLPGCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4=NC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(2E)-2-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11703731.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703736.png)
![2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11703738.png)
![2-methoxy-4-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B11703743.png)



![Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11703768.png)
![5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-2,6(7H)-dione](/img/structure/B11703780.png)
![Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11703781.png)
![N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11703789.png)


![2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione](/img/structure/B11703820.png)
